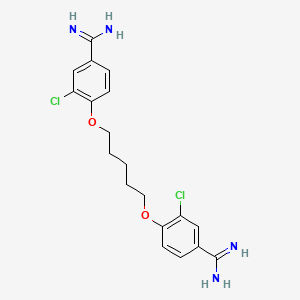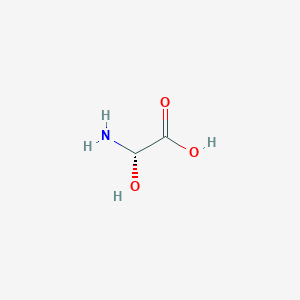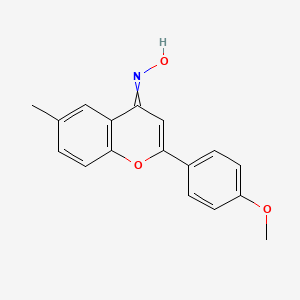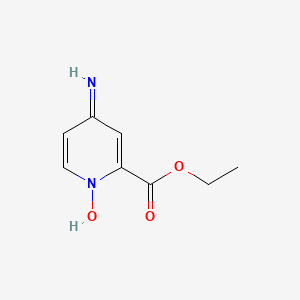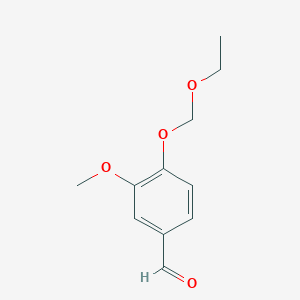![molecular formula C10H9F3N2OS B14286231 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide CAS No. 116046-41-4](/img/no-structure.png)
3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide is a synthetic organic compound characterized by the presence of an amino group, a phenyl ring, and a trifluoromethylsulfanyl group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.
Introduction of the Trifluoromethylsulfanyl Group: This step involves the use of trifluoromethylthiolating agents to introduce the trifluoromethylsulfanyl group onto the prop-2-enamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
類似化合物との比較
Similar Compounds
3-Amino-3-phenylprop-2-enamide: Lacks the trifluoromethylsulfanyl group.
3-Amino-3-(trifluoromethyl)prop-2-enamide: Lacks the phenyl group.
3-Phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide: Lacks the amino group.
Uniqueness
3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethylsulfanyl) on the prop-2-enamide backbone
特性
| 116046-41-4 | |
分子式 |
C10H9F3N2OS |
分子量 |
262.25 g/mol |
IUPAC名 |
3-amino-3-phenyl-2-(trifluoromethylsulfanyl)prop-2-enamide |
InChI |
InChI=1S/C10H9F3N2OS/c11-10(12,13)17-8(9(15)16)7(14)6-4-2-1-3-5-6/h1-5H,14H2,(H2,15,16) |
InChIキー |
VBBKXUVDKBLIDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C(=O)N)SC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



